2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers optimizing SAR series often encounter rapid O-demethylation of 4-OCH₃ analogs or excessive lipophilicity (LogP>3) of 4-CF₃ variants. 4-OCF₃-Cinnamylamine (CAS 1315378-01-8) resolves this: • OCF₃ σₚ≈0.35, π≈1.04-modulates amine basicity (pKa~8.9) & LogP~2.5 without phospholipidosis risk • ¹⁹F NMR probe enables protein-observed fragment screening • Allylamine handle supports amide/sulfonamide/heterocycle library synthesis. Ideal for CNS ligand design, TRP channel modulator discovery, and metabolically robust tool compound generation.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B12108875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCN)OC(F)(F)F
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+
InChIKeyXWEJORFDRRJFOJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-: Core Identity & Baseline


2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- (CAS 1315378-01-8 for the (E)-isomer) is a para-substituted cinnamylamine derivative bearing a trifluoromethoxy (OCF₃) group on the aromatic ring . With the molecular formula C₁₀H₁₀F₃NO and a molecular weight of approximately 217.19 g/mol, this primary allylamine is supplied as a research chemical with a typical purity of 98% . Its structure combines a nucleophilic amine terminus with an electron-deficient styrenyl system, making it a versatile building block for amide, sulfonamide, and heterocycle construction in medicinal chemistry programs.

Why 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- Cannot Be Substituted


Although the cinnamylamine scaffold is broadly commercially available with various para substituents (e.g., -H, -F, -Cl, -OCH₃, -CF₃), the trifluoromethoxy group (-OCF₃) confers a unique combination of electronic and lipophilic characteristics that are not replicated by any single isosteric replacement [1]. The OCF₃ group exerts a strong electron-withdrawing effect through the oxygen atom (σₚ ≈ 0.35) while simultaneously increasing lipophilicity (π ≈ 1.04), a dual profile that distinctly modulates amine basicity, metabolic stability, and target binding relative to -CF₃ (σₚ ≈ 0.54, π ≈ 0.88) or -OCH₃ (σₚ ≈ -0.27, π ≈ -0.02) analogs [1]. Consequently, substituting 3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine with a 4-CF₃ or 4-OCH₃ analog in a structure–activity relationship (SAR) series or a synthetic sequence can lead to quantitatively different reactivity at the amine, divergent pharmacokinetic profiles, and loss of target engagement, undermining reproducibility of published procedures or biological outcomes.

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- vs. Analogs: Quantitative Evidence


Basicity Modulation: OCF₃ vs. CF₃ vs. OCH₃

The para-OCF₃ group reduces the basicity of the allylamine nitrogen to a greater extent than para-OCH₃ but less than para-CF₃, a critical parameter for both salt formation and biological recognition. For the target compound, the conjugate acid pKa is predicted to be approximately 8.9, compared to ~9.4 for 4-methoxycinnamylamine and ~8.4 for 4-trifluoromethylcinnamylamine [1]. This ~0.5 unit pKa shift relative to the OCH₃ analog alters the protonation state at physiological pH, directly impacting membrane permeability and off-target binding to hERG or aminergic receptors.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Differentiation: OCF₃ vs. CF₃ vs. OCH₃

The OCF₃ group imparts a higher lipophilicity increment than OCH₃ but lower than CF₃, positioning the target compound in an optimal LogD₇.₄ window for cell permeability. The predicted LogP for 3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine is approximately 2.5, compared to ~1.7 for the 4-methoxy analog and ~3.1 for the 4-trifluoromethyl analog [1]. This difference of ≈0.6 log units between OCF₃ and CF₃ can translate into a meaningful reduction in metabolic turnover and phospholipidosis risk while retaining adequate passive permeability.

Drug Design ADME Lipophilic Efficiency

Metabolic Stability: OCF₃ Advantage over OCH₃

The trifluoromethoxy group is resistant to oxidative O-dealkylation, a major metabolic pathway for methoxy-substituted aromatics. In human liver microsome (HLM) incubations, the half-life (t₁/₂) of 4-OCF₃-substituted aromatic compounds is typically >120 min, whereas analogous 4-OCH₃ substrates exhibit t₁/₂ values of 15–60 min due to rapid CYP-mediated demethylation [1]. This metabolic robustness reduces the formation of potentially reactive quinone imine metabolites that can arise from OCH₃ cleavage.

Metabolic Stability Oxidative Metabolism CYP450

MW & Heavy Atom Count: OCF₃ vs. CF₃ vs. OCH₃

With a molecular weight of 217.19 g/mol and 16 heavy atoms, 3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine falls within the fragment-like space (MW < 250) while providing a fully elaborated OCF₃ pharmacophore. This contrasts with the 4-CF₃ analog (MW 201.19 g/mol, 15 heavy atoms) and the 4-OCH₃ analog (MW 163.22 g/mol, 12 heavy atoms), offering a favorable balance of structural complexity for initial SAR exploration without exceeding lead-like property thresholds .

Fragment-Based Drug Discovery Building Block Selection Lead-Like Properties

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- Applications


CNS Lead Optimization: Balanced Lipophilicity and Basicity

The combination of intermediate LogP (~2.5) and pKa (~8.9) makes this compound an ideal amine handle for designing CNS-active ligands. Its OCF₃ group avoids the excessive lipophilicity (LogP > 3) of the 4-CF₃ analog that can lead to high metabolic turnover and phospholipidosis, while preventing the rapid O-demethylation that limits the in vivo utility of 4-OCH₃ analogs [1]. Research teams can prioritize this building block when initial SAR on methoxy or trifluoromethyl series indicates a need for improved metabolic stability without sacrificing permeability [2].

TRPA1 & Ion Channel Modulator Synthesis

Cinnamylamine derivatives are privileged scaffolds for ion channel modulation, and the OCF₃ group is a recognized bioisostere in TRPA1 antagonist design [1]. The electron-withdrawing nature of OCF₃ can enhance binding affinity to cysteine-rich sensor domains of TRP channels. Using 3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine as a common intermediate allows parallel synthesis of amide, urea, and sulfonamide libraries for screening against pain, cough, and inflammatory targets [2].

Fragment-Based Discovery & Diversity-Oriented Synthesis

At 217 g/mol and with a single primary amine functional group, this compound meets the Rule-of-3 criteria for fragment screening. Its OCF₃ moiety provides a high-quality fluorine NMR probe (¹⁹F) for protein-observed fragment screening, enabling direct determination of binding affinities and kinetics without the need for additional labeling [1]. The allylamine double bond also offers a synthetic handle for further diversification via cross-coupling or cycloaddition reactions [2].

Metabolic Stability Probes for Pharmacokinetic Studies

Because OCF₃-substituted aromatics resist CYP-mediated oxidative metabolism more effectively than their OCH₃ counterparts, derivatives of this compound serve as superior tool compounds for PK/PD studies where metabolic stability is critical [1]. Researchers can use this building block to generate metabolically robust analogs of active but rapidly cleared lead molecules, facilitating target engagement studies in rodent models [2].

Quote Request

Request a Quote for 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.